molecular formula C22H19N3O B2365427 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one CAS No. 370843-75-7

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one

Cat. No. B2365427
M. Wt: 341.414
InChI Key: BAMLLBOIWAPYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The benzyl-phenyl-amino group is a common substituent in organic chemistry, often involved in the formation of carbon-nitrogen bonds .


Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system, which includes a benzene ring fused to a pyrimidine ring . The benzyl-phenyl-amino group would be attached to the third carbon of the quinazolinone core .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, particularly at the reactive carbonyl group and any substituents on the ring . The exact reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one” would depend on its specific structure, including the nature and position of its substituents .

Scientific Research Applications

Antihypertensive Activity

A study synthesized a series of compounds related to 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one and evaluated their antihypertensive activity. The compounds, including 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one, showed significant antihypertensive effects in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).

Anticonvulsant and Antidepressant Agents

Another research synthesized derivatives of 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one, evaluating their potential as anticonvulsant and antidepressant agents. A compound, 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one, emerged as a promising anticonvulsant agent without significant motor impairment effects (Amir, Ali, & Hassan, 2013).

Anticancer Activity

A novel synthesis of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one derivatives was reported, with some compounds showing remarkable activity against CNS SNB-75 Cancer cell lines. This study highlights the potential application of these compounds in cancer treatment (Noolvi & Patel, 2013).

Analgesic and Anti-inflammatory Agents

Research has been conducted on novel 3-(benzyl)-2-substituted amino-3H-quinazolin-4-ones for their analgesic and anti-inflammatory properties. One compound, 3-benzyl-2-[N’-(1-ethyl-propylidene)-hydrazino]-3H-quinazolin-4-one, was identified as the most active compound, offering potential therapeutic applications in pain and inflammation management (Alagarsamy, Murugesan, & Sheorey, 2008).

Antibacterial and Antifungal Activities

Several studies have synthesized derivatives of 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one and evaluated their antibacterial and antifungal activities. For instance, some compounds displayed promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria (Srivastav, Salahuddin, & Shantakumar, 2009).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The study of quinazolinone derivatives is an active area of research due to their wide range of biological activities. Future research may focus on the synthesis of new derivatives, the exploration of their biological activities, and their potential applications in medicine .

properties

IUPAC Name

3-(N-benzylanilino)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-17-23-21-15-9-8-14-20(21)22(26)25(17)24(19-12-6-3-7-13-19)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMLLBOIWAPYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N(CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.